molecular formula C22H18N4O5S3 B4969807 4-[(phenylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

4-[(phenylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

Cat. No. B4969807
M. Wt: 514.6 g/mol
InChI Key: IDAROYVQKNFVGP-UHFFFAOYSA-N
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Description

4-[(phenylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.

Mechanism of Action

The mechanism of action of 4-[(phenylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide involves the inhibition of protein kinases. This compound binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to target proteins. This, in turn, leads to the inhibition of downstream signaling pathways, which are involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(phenylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide are diverse. This compound has been found to inhibit the growth of various cancer cell lines, making it a potential anti-cancer agent. It has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(phenylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide in lab experiments is its potency as a protein kinase inhibitor. This compound has been found to be more potent than other protein kinase inhibitors, making it a valuable tool for researchers. However, one of the limitations of using this compound is its potential toxicity, which can affect cell viability and lead to false results.

Future Directions

There are several future directions for the study of 4-[(phenylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide. One potential direction is the development of more potent and selective protein kinase inhibitors based on this compound. Another direction is the study of the potential anti-cancer and anti-inflammatory effects of this compound in vivo, which can lead to the development of new treatments for these diseases. Additionally, the study of the mechanism of action of this compound can provide insights into the regulation of protein kinases and downstream signaling pathways.

Synthesis Methods

The synthesis of 4-[(phenylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide involves several steps. The first step is the preparation of 4-aminobenzenesulfonamide, which is then reacted with 4-(1,3-thiazol-2-ylamino)benzenesulfonyl chloride to obtain the intermediate product. This intermediate is then reacted with phenylsulfonyl chloride to obtain the final product.

Scientific Research Applications

4-[(phenylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide has been used in various scientific research applications. One of the main applications of this compound is in the study of protein kinases. It has been found to be a potent inhibitor of several protein kinases, including JNK, p38, and ERK5.

properties

IUPAC Name

4-(benzenesulfonamido)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S3/c27-21(16-6-8-18(9-7-16)25-33(28,29)19-4-2-1-3-5-19)24-17-10-12-20(13-11-17)34(30,31)26-22-23-14-15-32-22/h1-15,25H,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAROYVQKNFVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzenesulfonamido)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

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